molecular formula C9H18O2 B099820 1-(2-prop-2-enoxyethoxy)butane CAS No. 18854-51-8

1-(2-prop-2-enoxyethoxy)butane

Cat. No.: B099820
CAS No.: 18854-51-8
M. Wt: 158.24 g/mol
InChI Key: RVZOYGPNLXRIEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-prop-2-enoxyethoxy)butane is an organic compound with the molecular formula C9H18O2. It is a type of ether, characterized by the presence of an allyloxy group and an ethoxy group attached to a butane backbone . This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-prop-2-enoxyethoxy)butane can be synthesized through the Williamson ether synthesis, which involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction . The alkoxide ion is typically prepared by reacting an alcohol with a strong base such as sodium hydride (NaH). In this case, the allyloxyethanol would react with butyl bromide under basic conditions to form the desired ether.

Industrial Production Methods

Industrial production of ethers like this compound often involves similar methods but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts and solvents are chosen to minimize side reactions and improve selectivity .

Chemical Reactions Analysis

Types of Reactions

1-(2-prop-2-enoxyethoxy)butane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Epoxides, aldehydes, or carboxylic acids.

    Reduction: Primary or secondary alcohols.

    Substitution: Alcohols and alkenes.

Scientific Research Applications

1-(2-prop-2-enoxyethoxy)butane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-prop-2-enoxyethoxy)butane involves its ability to undergo cleavage of the ether bond under specific conditions. This cleavage can release reactive intermediates that interact with molecular targets such as enzymes or receptors. The pathways involved depend on the specific reaction conditions and the presence of other reagents .

Comparison with Similar Compounds

Similar Compounds

    1-(2-(Allyloxy)ethoxy)propane: Similar structure but with a propane backbone.

    1-(2-(Allyloxy)ethoxy)pentane: Similar structure but with a pentane backbone.

    1-(2-(Allyloxy)ethoxy)hexane: Similar structure but with a hexane backbone.

Uniqueness

1-(2-prop-2-enoxyethoxy)butane is unique due to its specific combination of an allyloxy group and an ethoxy group attached to a butane backbone. This structure imparts distinct reactivity and properties compared to other ethers with different alkyl backbones .

Properties

CAS No.

18854-51-8

Molecular Formula

C9H18O2

Molecular Weight

158.24 g/mol

IUPAC Name

1-(2-prop-2-enoxyethoxy)butane

InChI

InChI=1S/C9H18O2/c1-3-5-7-11-9-8-10-6-4-2/h4H,2-3,5-9H2,1H3

InChI Key

RVZOYGPNLXRIEQ-UHFFFAOYSA-N

SMILES

CCCCOCCOCC=C

Canonical SMILES

CCCCOCCOCC=C

18854-51-8

Origin of Product

United States

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